molecular formula C11H15Br B8626835 4-(Bromomethyl)-1,2-diethylbenzene

4-(Bromomethyl)-1,2-diethylbenzene

Cat. No. B8626835
M. Wt: 227.14 g/mol
InChI Key: QQWVMRMOEUEGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604023B2

Procedure details

1,2-Diethylbenzene (3.4 g, 23.3 mmol) and paraformaldehyde (2.5 g, 84 mmol) were suspended in glacial acetic acid (60 mL), hydrobromic acid (38% in acetic acid, 8 mL) was added, the reaction flask was sealed with a rubber septum and heated to 80° C. After 4 hours the solution was cooled to ambient temperature and paraformaldehyde (2.5 g, 84 mmol) and hydrobromic acid (38% in acetic acid, 8 mL) were added. The mixture was reheated to 80° C. for 4 hours. Further paraformaldehyde (2.5 g, 84 mmol) and hydrobromic acid (38% in acetic acid, 8 mL) were and the reaction let stir at 80° C. overnight. After a total of 24 hours of reaction time the solution was cooled, diluted with water and diethyl ether, then the layers separated. The organic layers were washed carefully with saturated sodium bicarbonate (4×50 mL), brine, then dried with sodium sulfate, filtered and concentrated in the presence of silica. Purified by column chromatography eluting with 100% hexanes. Concentrated fractions to a yield 4-(bromomethyl)-1,2-diethylbenzene (4.05 g, 77%) 1H NMR (300 MHz, CDCl3) δ 1.21 (m, 6H) 2.64 (m, 4H), 4.47 (s, 2H), 7.1-7.2 (m, 3H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five
Quantity
8 mL
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH3:10])[CH3:2].C=O.[BrH:13].[C:14](O)(=O)C>O.C(OCC)C>[Br:13][CH2:14][C:7]1[CH:6]=[CH:5][C:4]([CH2:9][CH3:10])=[C:3]([CH2:1][CH3:2])[CH:8]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)CC
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
2.5 g
Type
reactant
Smiles
C=O
Name
Quantity
8 mL
Type
reactant
Smiles
Br
Step Five
Name
Quantity
2.5 g
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
8 mL
Type
reactant
Smiles
Br
Step Seven
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction let stir at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction flask was sealed with a rubber septum
TEMPERATURE
Type
TEMPERATURE
Details
After 4 hours the solution was cooled to ambient temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After a total of 24 hours of reaction time the solution
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layers were washed carefully with saturated sodium bicarbonate (4×50 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in the presence of silica
CUSTOM
Type
CUSTOM
Details
Purified by column chromatography
WASH
Type
WASH
Details
eluting with 100% hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrCC1=CC(=C(C=C1)CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.